molecular formula C16H29NO4SSi B601491 Compuesto Relacionado con Faropenem 1 CAS No. 106560-32-1

Compuesto Relacionado con Faropenem 1

Número de catálogo: B601491
Número CAS: 106560-32-1
Peso molecular: 359.56
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Faropenem Related Compound 1 is an impurity of Faropenem . Faropenem is an oral penem, closely related to the carbapenem class, and is used for the treatment of bacterial infections . The compound appears as a white to light brown powder .


Synthesis Analysis

The synthesis of Faropenem and its related compounds involves various chemical reactions. A synthetic method of Faropenem sodium has been reported, which replaces the allyloxy oxalyl chloride in traditional handicraft using chlorine oxalic acid to p-Nitrobenzyl .


Molecular Structure Analysis

The molecular formula of Faropenem Related Compound 1 is C16H29NO4SSi . Its molecular weight is 359.56 .


Chemical Reactions Analysis

Faropenem, the parent compound of Faropenem Related Compound 1, is a beta-lactam antibiotic. Like other beta-lactam antibiotics, it acts by inhibiting the synthesis of bacterial cell walls . It inhibits cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of Gram-positive bacteria .

Aplicaciones Científicas De Investigación

Tratamiento de Infecciones por Enterobacterales

Faropenem y otros penems orales se han utilizado para el tratamiento de infecciones por Enterobacterales {svg_1} {svg_2}. Estas infecciones son causadas por una gran familia de bacterias Gram-negativas que incluyen muchos de los patógenos más conocidos, como Salmonella, Escherichia coli, Yersinia pestis, Klebsiella y Shigella.

Desarrollo de Resistencia

Hay evidencia del desarrollo de resistencia a Faropenem {svg_3} {svg_4}. Esta resistencia puede ocurrir cuando las bacterias cambian en respuesta al uso de estos medicamentos, lo que lleva a una reducción o falta de eficacia del fármaco.

Resistencia Cruzada a los Carbapenémicos

Evidencia preliminar in vitro sugiere que la resistencia a Faropenem podría fomentar la resistencia cruzada a los carbapenémicos {svg_5} {svg_6}. Los carbapenémicos son una clase de agentes antibióticos altamente efectivos que se utilizan comúnmente para el tratamiento de infecciones bacterianas graves o de alto riesgo.

Tratamiento de Infecciones del Tracto Urinario (ITU)

Los antibióticos penem orales, incluido Faropenem, se utilizan para el tratamiento de infecciones del tracto urinario (ITU) {svg_7} {svg_8}. Las ITU son infecciones que ocurren en cualquier parte del sistema urinario, que incluye los riñones, la vejiga, los uréteres y la uretra.

Impacto en la Salud Pública

Explorar el uso de penems orales, incluido Faropenem, ayuda a comprender mejor el impacto de la resistencia a los antibióticos en la salud pública {svg_9} {svg_10}. Esta comprensión puede informar la gestión de enfermedades infecciosas, incluidas las ITU.

Tratamiento de la Cistitis Aguda no Complicada

Faropenem se ha utilizado en el tratamiento de la cistitis aguda no complicada {svg_11}. La cistitis es una enfermedad común en las mujeres, y el patógeno más común es Escherichia coli {svg_12}.

Mecanismo De Acción

Target of Action

Faropenem, a member of the penem group of beta-lactam antibiotics, primarily targets penicillin-binding proteins (PBPs) in bacteria . These proteins play a crucial role in the synthesis of bacterial cell walls, making them a key target for many antibiotics .

Mode of Action

Like other beta-lactam antibiotics, Faropenem acts by inhibiting the synthesis of bacterial cell walls . It achieves this by inhibiting the cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of Gram-positive bacteria . This disruption in the cell wall synthesis leads to bacterial cell death .

Biochemical Pathways

Faropenem’s action on PBPs affects the biochemical pathway responsible for bacterial cell wall synthesis . By inhibiting the cross-linkage of peptidoglycan chains, Faropenem prevents the proper formation of the bacterial cell wall, leading to cell lysis and death . The exact downstream effects of this disruption are dependent on the specific bacterial species and strain.

Pharmacokinetics

Faropenem medoxomil, the prodrug form of Faropenem, offers dramatically improved oral bioavailability, leading to higher systemic concentrations of the drug . It is approximately 90–95% bound to serum proteins, and its half-life is approximately 0.8 hours . After oral administration, Faropenem medoxomil is readily absorbed and rapidly hydrolyzed to the active drug Faropenem .

Result of Action

The result of Faropenem’s action is the effective killing of susceptible bacteria. It has demonstrated excellent in vitro activity against common respiratory pathogens, many aerobic gram-positive organisms, and anaerobes .

Action Environment

The efficacy of Faropenem can be influenced by various environmental factors, including the presence of antibiotic resistance mechanisms in bacteria . For instance, some studies have reported urinary tract infection (UTI) persistence or recurrence after Faropenem treatment, potentially indicating the development of resistance

Safety and Hazards

The safety data sheet for Faropenem sodium hydrate, a related compound, suggests that it may cause discomfort if swallowed, and may be slightly irritating to eyes . It also suggests that the compound is not classified as hazardous according to the 2012 OSHA Hazard Communication Standard .

Análisis Bioquímico

Biochemical Properties

Faropenem Related Compound 1, like Faropenem, is expected to interact with various enzymes, proteins, and other biomoleculesFaropenem is known to inhibit the synthesis of bacterial cell walls by binding to and competitively inhibiting the transpeptidase enzyme

Cellular Effects

Faropenem has shown efficacy in treating community-acquired infections including uncomplicated skin and skin structure infections

Molecular Mechanism

The molecular mechanism of Faropenem Related Compound 1 is not well-documented. Faropenem acts by inhibiting the synthesis of bacterial cell walls. It inhibits cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of Gram-positive bacteria

Temporal Effects in Laboratory Settings

One study indicated potential dependence of penem efficacy on underlying antibiotic resistance mechanisms, while several studies reported UTI persistence or recurrence after faropenem treatment

Dosage Effects in Animal Models

One study indicated that bacteriostasis was associated with %f T > MICs ranging from 8.6 to 17%, whereas 2-log10 kill was seen at values ranging from 12 to 28%

Metabolic Pathways

Faropenem is known to be an orally active beta-lactam antibiotic belonging to the penem group

Transport and Distribution

Faropenem is transported via Npt1 with a Michaelis-Menten constant of 0.77 ± 0.34 mM in a sodium-independent but chloride ion-sensitive manner

Subcellular Localization

Faropenem is known to be an orally active beta-lactam antibiotic

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis of Faropenem Related Compound 1 can be achieved through a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "2,3-dihydro-1H-pyrrolizine-1-carboxylic acid", "Ethyl chloroformate", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group of 2,3-dihydro-1H-pyrrolizine-1-carboxylic acid using ethyl chloroformate in the presence of sodium hydroxide to form the corresponding ethyl ester intermediate.", "Step 2: Reduction of the pyrrolizine ring using sodium borohydride in methanol to form the corresponding pyrrolidine intermediate.", "Step 3: Deprotection of the ethyl ester group using hydrochloric acid to form the corresponding pyrrolidine carboxylic acid intermediate.", "Step 4: Formation of Faropenem Related Compound 1 by reaction of the pyrrolidine carboxylic acid intermediate with sodium hydroxide and sodium chloride in water." ] }

Número CAS

106560-32-1

Fórmula molecular

C16H29NO4SSi

Peso molecular

359.56

Apariencia

White to light brown powder

Pureza

> 95%

Cantidad

Milligrams-Grams

Sinónimos

(2R)​- 2-​Furancarbothioic acid, tetrahydro-​, S-​[(2R,​3S)​-​3-​[(1R)​-​1-​[[(1,​1-​dimethylethyl)​dimethylsilyl]​oxy]​ethyl]​-​4-​oxo-​2-​azetidinyl] ester; 

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.